molecular formula C12H17N3O5 B7579706 2-[4-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)morpholin-2-yl]acetic acid

2-[4-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)morpholin-2-yl]acetic acid

Katalognummer B7579706
Molekulargewicht: 283.28 g/mol
InChI-Schlüssel: MKWMTVLKTQTCNY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)morpholin-2-yl]acetic acid, also known as MDOA, is a compound that has attracted attention in the scientific community due to its potential applications in research. This compound is a derivative of pyridazine, which is a heterocyclic compound that contains a six-membered ring with two nitrogen atoms and four carbon atoms. MDOA has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Wirkmechanismus

The mechanism of action of 2-[4-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)morpholin-2-yl]acetic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cardiovascular research, 2-[4-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)morpholin-2-yl]acetic acid has been shown to activate the PI3K/Akt signaling pathway and to increase the expression of anti-apoptotic proteins. In cancer research, 2-[4-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)morpholin-2-yl]acetic acid has been shown to induce cell cycle arrest and to downregulate the expression of cyclin-dependent kinases (CDKs). In inflammation research, 2-[4-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)morpholin-2-yl]acetic acid has been shown to inhibit the activation of NF-κB and to reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-[4-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)morpholin-2-yl]acetic acid has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-apoptotic, and anti-proliferative effects. In cardiovascular research, 2-[4-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)morpholin-2-yl]acetic acid has been shown to reduce myocardial infarct size and to improve cardiac function. In cancer research, 2-[4-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)morpholin-2-yl]acetic acid has been shown to inhibit tumor growth and to induce apoptosis. In inflammation research, 2-[4-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)morpholin-2-yl]acetic acid has been shown to reduce the production of pro-inflammatory cytokines and to inhibit the activation of NF-κB.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 2-[4-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)morpholin-2-yl]acetic acid in lab experiments is its specificity for certain signaling pathways, which allows for targeted research. Another advantage is its low toxicity, which makes it a safer alternative to other compounds. However, one limitation is its limited solubility in water, which can make it difficult to administer in certain experiments. Another limitation is its high cost, which can limit its availability for some research projects.

Zukünftige Richtungen

There are several future directions for 2-[4-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)morpholin-2-yl]acetic acid research, including further studies on its mechanism of action and its potential applications in other areas of research. In cardiovascular research, future studies could focus on the use of 2-[4-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)morpholin-2-yl]acetic acid in the treatment of heart failure and other cardiovascular diseases. In cancer research, future studies could focus on the use of 2-[4-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)morpholin-2-yl]acetic acid in combination with other compounds to enhance its anti-proliferative effects. In inflammation research, future studies could focus on the use of 2-[4-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)morpholin-2-yl]acetic acid in the treatment of autoimmune diseases and other inflammatory conditions. Additionally, future studies could explore the potential of 2-[4-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)morpholin-2-yl]acetic acid as a therapeutic agent in other areas of research, such as neurodegenerative diseases and metabolic disorders.
Conclusion
In conclusion, 2-[4-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)morpholin-2-yl]acetic acid is a compound that has shown promise in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-[4-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)morpholin-2-yl]acetic acid in various areas of research and to explore its potential as a therapeutic agent.

Synthesemethoden

2-[4-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)morpholin-2-yl]acetic acid can be synthesized using various methods, including the reaction of 3-morpholin-4-yl-1,2,5,6-tetrahydropyridazine-1,6-dione with methyl chloroacetate, followed by hydrolysis with sodium hydroxide. Another method involves the reaction of 3-morpholin-4-yl-1,2,5,6-tetrahydropyridazine-1,6-dione with chloroacetic acid in the presence of sodium hydride. The resulting product is then hydrolyzed with sodium hydroxide to obtain 2-[4-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)morpholin-2-yl]acetic acid.

Wissenschaftliche Forschungsanwendungen

2-[4-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)morpholin-2-yl]acetic acid has been used in various scientific research applications, including studies on the cardiovascular system, cancer, and inflammation. In cardiovascular research, 2-[4-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)morpholin-2-yl]acetic acid has been shown to have a protective effect on cardiomyocytes and to reduce the damage caused by ischemia-reperfusion injury. In cancer research, 2-[4-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)morpholin-2-yl]acetic acid has been shown to inhibit the growth of cancer cells and to induce apoptosis. In inflammation research, 2-[4-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)morpholin-2-yl]acetic acid has been shown to reduce the production of pro-inflammatory cytokines and to inhibit the activation of nuclear factor kappa B (NF-κB).

Eigenschaften

IUPAC Name

2-[4-(1-methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)morpholin-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O5/c1-14-10(16)3-2-9(13-14)12(19)15-4-5-20-8(7-15)6-11(17)18/h8H,2-7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKWMTVLKTQTCNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC(=N1)C(=O)N2CCOC(C2)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)morpholin-2-yl]acetic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.